3-(2-Hydroxypropoxy)benzonitrile
Description
Structural Context within Benzonitrile (B105546) and Propoxy Derivatives
3-(2-Hydroxypropoxy)benzonitrile is an aromatic organic compound with the chemical formula C₁₀H₁₁NO₂. cambridge.org Its molecular architecture is defined by a central benzene (B151609) ring substituted with two key functional groups: a nitrile group (-C≡N) and a 2-hydroxypropoxy group (-O-CH₂-CH(OH)-CH₃). cambridge.org This places the compound firmly within the family of benzonitriles, which are characterized by a nitrile group attached to a benzene ring. atamankimya.comwikipedia.org The parent compound, benzonitrile (C₆H₅CN), is a colorless liquid with a distinct almond-like scent and serves as a versatile precursor in the synthesis of many derivatives. atamankimya.comwikipedia.org
Academic Relevance of the 2-Hydroxypropoxy and Nitrile Functional Groups
The academic and industrial interest in this compound stems from the distinct properties and reactivity of its two primary functional groups.
The nitrile group (-C≡N) is a highly versatile functional group in organic and medicinal chemistry. rsc.orgnumberanalytics.com It is found in over 60 commercially available small-molecule drugs, where it can enhance pharmacokinetic profiles and participate in various noncovalent interactions with biological targets. rsc.orgnih.gov The linear geometry and the electron-withdrawing nature of the nitrile group allow it to act as a bioisostere for carbonyl and hydroxyl groups, influencing molecular interactions and metabolic stability. researchgate.nettandfonline.com Furthermore, the nitrile group is a valuable synthetic intermediate, readily undergoing transformations such as hydrolysis to carboxylic acids or amides, and reduction to amines. numberanalytics.com In materials science, nitriles are important monomers for the production of polymers like polyacrylonitrile (B21495) (PAN). numberanalytics.com
The 2-hydroxypropoxy group introduces both an ether and a secondary alcohol functionality. The hydroxyl (-OH) group is a key player in forming hydrogen bonds, which can significantly impact a molecule's physical properties and its interactions within biological systems. The hydroxypropyl scaffold, in a broader sense, has been extensively investigated in the development of biocompatible and biodegradable materials. For instance, hydroxypropyl cellulose (B213188) and other polymers containing hydroxypropyl moieties are used to create hydrogel scaffolds for tissue engineering and controlled drug delivery due to their ability to form porous, mucoadhesive structures. nih.govresearchgate.netnih.gov The antiarrhythmic drug propafenone, for example, contains a 2-hydroxy-3-propylamino-propoxy side chain, highlighting the relevance of this type of scaffold in pharmaceutical design. chemicalbook.com
Overview of Scholarly Investigations Related to Similar Molecular Scaffolds
The scientific community has shown considerable interest in molecular scaffolds that are structurally related to this compound. Research on substituted benzonitriles is extensive, with studies exploring their application in various fields. For example, numerous substituted benzonitriles have been evaluated for their phytotoxic properties, with some demonstrating significant herbicidal activity. cambridge.org The hydrolysis of substituted benzonitriles under acidic conditions has also been a subject of investigation to understand reaction mechanisms and the electronic effects of different substituents. yu.edu.jo In medicinal chemistry, the precise recognition of benzonitrile derivatives by supramolecular macrocycles is being explored, with implications for drug development, as seen in FDA-approved drugs like crisaborole (B606811) and alectinib (B1194254) which contain benzonitrile fragments. nih.gov
Similarly, molecular frameworks incorporating hydroxypropoxy groups are a focal point of much research, particularly in materials science and pharmacology. Hydroxypropyl cellulose and other polymers with this functional group are key components in the design of hydrogels that can act as scaffolds for tissue engineering and as vehicles for sustained drug release. nih.govresearchgate.net These scaffolds are often designed to be biocompatible and biodegradable. nih.gov The development of composite materials, such as those combining hydroxypropylmethyl cellulose with other biopolymers and bioactive glass, is being pursued for applications in bone repair, demonstrating the versatility of scaffolds containing this functional group. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
3-(2-hydroxypropoxy)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8(12)7-13-10-4-2-3-9(5-10)6-11/h2-5,8,12H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSDAKDPLKABPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC(=C1)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1178176-69-6 | |
| Record name | 3-(2-hydroxypropoxy)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 3 2 Hydroxypropoxy Benzonitrile
Retrosynthetic Strategies for the 2-Hydroxypropoxy Moiety
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. For 3-(2-Hydroxypropoxy)benzonitrile, the primary disconnection points involve the ether bond and the formation of the chiral alcohol.
Stereoselective Epoxide Ring-Opening with Phenolic Precursors
A primary retrosynthetic disconnection breaks the ether linkage, leading to 3-cyanophenol (B46033) and a propylene (B89431) oxide equivalent. This approach relies on the nucleophilic attack of the phenoxide ion on an epoxide. The Williamson ether synthesis is a foundational method for this transformation. evitachem.com
The key challenge in this strategy is controlling the regioselectivity of the epoxide ring-opening to favor the desired 2-hydroxypropoxy isomer over the 1-hydroxy-2-propoxy isomer. The use of a base, such as sodium hydroxide (B78521) or potassium carbonate, is crucial to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity. evitachem.com
Table 1: Comparison of Reaction Conditions for Epoxide Ring-Opening
| Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sodium Hydroxide | Water/Ethanol | 80 | 6 | Moderate | General Williamson Ether Synthesis Principles |
| Potassium Carbonate | Acetone | 60-80 | 8-12 | Good | evitachem.com |
| Microwave Irradiation | - | 100-120 | < 0.5 | High | evitachem.com |
This table is illustrative and based on general principles of ether synthesis and microwave-assisted reactions.
Alkylation and Etherification of Benzonitrile (B105546) Derivatives
An alternative strategy involves the direct alkylation of a pre-existing benzonitrile derivative. evitachem.com This method starts with 3-hydroxybenzonitrile, which is then reacted with a suitable three-carbon electrophile containing a protected or latent hydroxyl group. For instance, reacting 3-hydroxybenzonitrile with 1-bromo-2-propanol (B8343) or a similar reagent under basic conditions can form the desired ether linkage.
This approach offers the advantage of introducing the entire hydroxypropoxy side chain in a single step. However, careful selection of the alkylating agent and reaction conditions is necessary to avoid side reactions and ensure good yields.
Functional Group Interconversions Towards the Nitrile Moiety
Another retrosynthetic pathway involves the formation of the nitrile group at a later stage of the synthesis. This can be particularly useful if the starting materials containing the ether linkage are more readily accessible.
One common method for introducing a nitrile group to an aromatic ring is through the Sandmeyer reaction. This involves the diazotization of an aniline (B41778) precursor (3-aminophenol derivative) followed by treatment with a cyanide salt, typically copper(I) cyanide.
Alternatively, the dehydration of a corresponding benzamide (B126) can yield the benzonitrile. This transformation can be achieved using various dehydrating agents. A notable method involves the fusion of the amide with ammonium (B1175870) sulphamate at elevated temperatures, which acts as the dehydrating agent. youtube.com
Asymmetric Synthesis Approaches for Chiral Centers in the Propoxy Chain
The 2-hydroxypropoxy side chain of this compound contains a chiral center at the C2 position. The synthesis of enantiomerically pure or enriched forms of this compound requires asymmetric synthesis strategies.
One approach is the use of a chiral starting material, such as an enantiomerically pure propylene oxide or a chiral 3-carbon synthon. The stereochemistry of the final product is then dictated by the stereochemistry of the starting material.
Another powerful technique is asymmetric catalysis. This involves the use of a chiral catalyst to induce enantioselectivity in the reaction that forms the chiral center. For instance, a chiral catalyst can be employed in the ring-opening of a prochiral epoxide with the phenolic nucleophile. While specific examples for this compound are not extensively documented in the provided search results, the principles of asymmetric synthesis are widely applicable. nih.govnih.govmdpi.com For example, chiral vanadyl methoxide (B1231860) complexes have been used for asymmetric oxytrifluoromethylation of styrenes, and BINAM-prolinamides have been shown to be effective catalysts for enantioselective aldol (B89426) reactions. nih.govmdpi.com These types of catalytic systems could potentially be adapted for the asymmetric synthesis of the target molecule.
Exploration of Green Chemistry Routes for Preparation
The principles of green chemistry aim to design chemical processes that are environmentally benign. chemistryjournals.netjddhs.com For the synthesis of this compound, several green chemistry approaches can be considered.
Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact. chemistryjournals.netjddhs.com
Catalysis: The use of catalytic methods, particularly biocatalysis with enzymes or heterogeneous catalysis, is a cornerstone of green chemistry. chemistryjournals.netjddhs.com These methods often operate under milder conditions and can lead to higher selectivity and reduced waste.
Energy Efficiency: Microwave-assisted synthesis is a technique that can dramatically reduce reaction times and energy consumption compared to conventional heating methods. evitachem.comchemistryjournals.net This has been shown to be effective in the synthesis of related ether compounds. evitachem.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a key principle. This involves minimizing the use of protecting groups and stoichiometric reagents.
Precursor Chemical Transformations and Optimization of Reaction Conditions
For instance, if starting from a benzoic acid derivative, the transformation to the corresponding benzonitrile is a critical step. A one-pot synthesis from 2,3-dialkoxy benzoic acid to 2,3-dihydroxy benzonitrile has been reported, which avoids the isolation of intermediates. google.comgoogle.com This approach involves the formation of a benzoic acid halide, followed by conversion to the benzamide, and subsequent dehydration to the nitrile. google.com
Optimization of reaction conditions such as temperature, solvent, catalyst loading, and reaction time is crucial for maximizing yield and minimizing by-product formation. For example, in the Williamson ether synthesis, elevated temperatures (around 60-80 °C) are typically required to achieve reasonable reaction rates. evitachem.com The use of an inert atmosphere can also be important to prevent oxidation of sensitive functional groups. evitachem.com
Chemical Reactivity and Transformational Chemistry of 3 2 Hydroxypropoxy Benzonitrile
Reactions of the Nitrile Functional Group
The carbon-nitrogen triple bond in the nitrile group of 3-(2-Hydroxypropoxy)benzonitrile is highly polarized, rendering the carbon atom electrophilic. fiveable.meopenstax.org This inherent electrophilicity is the driving force behind a variety of nucleophilic addition and reduction reactions. fiveable.meopenstax.org
Nucleophilic Additions and Reductions
The electrophilic carbon of the nitrile is susceptible to attack by nucleophiles. For instance, Grignard reagents can add to the nitrile to form an intermediate imine anion, which upon hydrolysis, yields a ketone. openstax.orglibretexts.org This reaction provides a valuable method for carbon-carbon bond formation.
The nitrile group can also undergo reduction to form a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can achieve this transformation. openstax.orglibretexts.org The reaction proceeds through the addition of hydride ions to the nitrile carbon. openstax.org DIBAL-H (diisobutylaluminum hydride) can also be used for the reduction of nitriles, and under specific conditions, can lead to the formation of aldehydes. libretexts.orgyoutube.com
| Reagent | Product | Reaction Type |
|---|---|---|
| Grignard Reagent (e.g., RMgX) followed by hydrolysis | Ketone | Nucleophilic Addition |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Reduction |
| Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde or Primary Amine | Reduction |
[3+2] Cycloaddition Reactions of Benzonitrile (B105546) N-Oxide Analogues
While direct [3+2] cycloaddition reactions of this compound itself are not extensively documented, the chemistry of benzonitrile N-oxides provides a relevant analogy. Benzonitrile N-oxides are known to participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings like isoxazolines and isoxazoles. icm.edu.plbibliotekanauki.plmdpi.com These reactions are valuable in synthetic organic chemistry for constructing complex molecular frameworks. bibliotekanauki.plmdpi.com The regioselectivity and reaction rates of these cycloadditions are influenced by substituent effects on the benzonitrile N-oxide and the nature of the dipolarophile. icm.edu.plbibliotekanauki.pl
Formation of Nitrogen-Containing Heterocycles
The nitrile functionality is a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. rsc.orgnih.govrsc.org For example, nitriles can react with compounds containing other functional groups to form rings. One notable example is the Ritter reaction, where a nitrile reacts with a secondary or tertiary alcohol in the presence of a strong acid to form an N-substituted amide. pearson.compearson.com This reaction proceeds through a stable carbocation intermediate formed from the alcohol. pearson.com Additionally, nitriles are key starting materials in the synthesis of various heterocycles like pyrimidines and tetrazoles through multi-component reactions or cycloadditions. mdpi.com
Reactivity of the Secondary Hydroxyl Group
The secondary hydroxyl group in this compound exhibits reactivity typical of secondary alcohols, including esterification, etherification, oxidation, and rearrangement processes.
Esterification, Etherification, and Derivatization
The secondary hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, to form the corresponding esters. tandfonline.comchemistrysteps.com Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method, particularly effective for primary and secondary alcohols. chemistrysteps.comcommonorganicchemistry.com For acid-sensitive substrates, alternative methods like the Steglich esterification using DCC and DMAP can be employed. commonorganicchemistry.com
Etherification of the secondary hydroxyl group can be achieved through various methods. The Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide, is a classic approach. nih.govgoogle.com Acid-catalyzed dehydration of alcohols can also lead to the formation of symmetrical ethers, although this method can be complicated by competing elimination reactions, especially with secondary alcohols. masterorganicchemistry.com More modern and selective methods for etherification include iron(III)-catalyzed reactions. nih.govacs.org
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Esterification (Fischer) | Carboxylic Acid, Acid Catalyst | Ester |
| Esterification (Steglich) | Carboxylic Acid, DCC, DMAP | Ester |
| Etherification (Williamson) | Base, Alkyl Halide | Ether |
| Etherification (Acid-catalyzed) | Acid Catalyst, Heat | Symmetrical Ether |
| Etherification (Iron-catalyzed) | Iron(III) catalyst, another alcohol | Symmetrical or Unsymmetrical Ether |
Oxidation and Rearrangement Processes
Oxidation of the secondary hydroxyl group in this compound would yield the corresponding ketone. byjus.comchemistryviews.orglibretexts.org A variety of oxidizing agents can be used for this transformation, including chromic acid (formed from chromium trioxide or sodium dichromate in sulfuric acid), potassium permanganate, and pyridinium (B92312) chlorochromate (PCC). chemistryviews.orglibretexts.orgchemistrysteps.com Unlike primary alcohols, secondary alcohols are not further oxidized to carboxylic acids under typical conditions. chemistrysteps.comchemguide.co.uk The progress of the oxidation can often be visually monitored by the color change of the oxidizing agent, for example, the change from orange (Cr₂O₇²⁻) to green (Cr³⁺). chemistryviews.orgchemguide.co.uk
While specific rearrangement reactions involving this compound are not detailed in the provided search results, secondary alcohols, in general, can undergo rearrangements under certain conditions, often involving carbocation intermediates. However, direct oxidation to esters has been observed for some secondary alcohols using performic acid. rsc.org
Aromatic Ring Functionalization and Substitution Chemistry
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for modifying aromatic systems. The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents: the nitrile (-CN) group and the 2-hydroxypropoxy (-OCH₂CH(OH)CH₃) group.
The 2-hydroxypropoxy group, an ether derivative, is an activating substituent. Through resonance, the oxygen atom donates electron density to the aromatic ring, particularly at the ortho and para positions. This increases the nucleophilicity of these positions, making them more susceptible to attack by electrophiles. Consequently, the 2-hydroxypropoxy group is an ortho, para-director.
Conversely, the nitrile group is a deactivating substituent. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. This deactivating effect is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.
In this compound, these two groups exert opposing influences. The activating 2-hydroxypropoxy group at position 3 directs electrophiles to positions 2, 4, and 6. The deactivating nitrile group at position 1 directs to position 5. In cases of competing directing effects between an activating and a deactivating group, the activating group's influence generally predominates. Therefore, electrophilic substitution on this compound is expected to primarily yield products substituted at the positions ortho and para to the 2-hydroxypropoxy group.
While specific experimental data on the aromatic functionalization of this compound is not extensively available in public literature, the expected outcomes for common electrophilic aromatic substitution reactions can be predicted based on the reactivity of analogous 3-alkoxybenzonitriles.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction Type | Reagents | Predicted Major Products |
| Halogenation | Br₂, FeBr₃ | 2-Bromo-3-(2-hydroxypropoxy)benzonitrile and 4-Bromo-3-(2-hydroxypropoxy)benzonitrile |
| Nitration | HNO₃, H₂SO₄ | 2-Nitro-3-(2-hydroxypropoxy)benzonitrile and 4-Nitro-3-(2-hydroxypropoxy)benzonitrile |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-3-(2-hydroxypropoxy)benzonitrile and 4-Acyl-3-(2-hydroxypropoxy)benzonitrile |
It is important to note that the steric hindrance from the bulky 2-hydroxypropoxy group might influence the ratio of ortho to para products, potentially favoring substitution at the less hindered para position (position 6).
Complexation and Coordination Chemistry with Metal Centers
The molecular structure of this compound features multiple potential coordination sites, making it an interesting candidate for the formation of metal complexes. The nitrile nitrogen possesses a lone pair of electrons and can coordinate to a metal center. Additionally, the hydroxyl group (-OH) on the propoxy side chain can act as a donor, and the ether oxygen could also potentially interact with a metal ion.
The presence of both a nitrile and a hydroxyl group allows for the possibility of this compound acting as a bidentate ligand, forming a chelate ring with a metal center. Chelation involving the nitrile nitrogen and the hydroxyl oxygen would result in a stable six-membered ring structure, a favorable arrangement in coordination chemistry. nih.gov
The coordination of the nitrile group to a metal center can be observed through changes in the C≡N stretching frequency in the infrared (IR) spectrum. Upon coordination, this frequency typically shifts to a higher wavenumber. Similarly, coordination of the hydroxyl group would alter the O-H stretching frequency.
While specific studies on the complexation of this compound with metal centers are not widely reported, the behavior of related ligands provides insight into its potential. For instance, cobalt complexes with ligands containing both benzonitrile and hydroxyl functionalities have been synthesized and characterized. nih.govmdpi.com Furthermore, copper(II) complexes with ligands featuring both cyano and hydroxyl groups have been reported, demonstrating the ability of these functionalities to coordinate to a metal center. nih.gov The synthesis of such complexes often involves the reaction of the ligand with a metal salt, such as a chloride or nitrate (B79036) salt, in a suitable solvent. researchgate.netsigmaaldrich.comresearchgate.net
Table 2: Potential Coordination Modes of this compound with Metal Centers
| Coordination Mode | Donating Atoms | Potential Metal Ions |
| Monodentate | Nitrile Nitrogen (N) | Transition metals (e.g., Cu(II), Ni(II), Co(II)) |
| Monodentate | Hydroxyl Oxygen (O) | Transition metals, Lanthanides |
| Bidentate (Chelating) | Nitrile Nitrogen (N) and Hydroxyl Oxygen (O) | Transition metals (e.g., Cu(II), Ni(II), Co(II)) |
The formation of stable complexes is crucial for various applications, including catalysis and materials science. The specific geometry and stability of the resulting metal complex would depend on the nature of the metal ion, its oxidation state, and the reaction conditions. X-ray crystallography would be the definitive method to elucidate the precise coordination environment and structure of any such complexes. nih.gov
Structural Elucidation and Solid State Analysis of 3 2 Hydroxypropoxy Benzonitrile Analogues
Single-Crystal X-ray Diffraction Analysis
An example of a structurally characterized analogue is (E)-3-(2-Hydroxy-3-methoxybenzylideneamino)benzonitrile. nih.gov In this compound, the molecule adopts a trans configuration around the C=N double bond. The analysis shows a significant twist between the two aromatic rings, with a dihedral angle of 30.46(14)°. nih.gov Such studies provide unambiguous proof of the molecular conformation in the solid state. All experimentally determined bond lengths and angles for this analogue were found to be within the expected ranges. nih.gov
Although specific crystallographic data for 3-(2-Hydroxypropoxy)benzonitrile is not publicly available, analysis of its analogues, such as various 3-hydroxy-2,2'-bipyridine-6-carbonitriles, demonstrates the power of SCXRD in confirming molecular structures and revealing the influence of different substituents on the crystal packing. researchgate.net
Interactive Table 1: Crystallographic Data for a Benzonitrile (B105546) Analogue, (E)-3-(2-Hydroxy-3-methoxybenzylideneamino)benzonitrile nih.gov
| Parameter | Value |
| Chemical Formula | C₁₅H₁₂N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.345(3) |
| b (Å) | 6.998(1) |
| c (Å) | 13.689(3) |
| β (°) | 99.78(3) |
| Volume (ų) | 1261.3(5) |
| Z | 4 |
Investigation of Intermolecular Interactions and Hydrogen Bonding Networks
The crystalline architecture of hydroxy-benzonitrile analogues is significantly influenced by a network of intermolecular forces, primarily hydrogen bonds. The hydroxyl group (-OH) is an excellent hydrogen bond donor, while the nitrogen atom of the nitrile group (-C≡N) is a capable hydrogen bond acceptor. researchgate.netrsc.org
In donor-rich systems, the nitrile group's role as a hydrogen bond acceptor is well-documented. researchgate.netrsc.org The resulting hydrogen bonds, typically of the O-H···N type, are a recurring motif in the crystal structures of related compounds. researchgate.net Additionally, the hydroxyl group can also act as an acceptor, leading to O-H···O interactions, which contribute to the formation of robust two- or three-dimensional networks. researchgate.net
Interactive Table 2: Common Intermolecular Interactions in Benzonitrile Analogues
| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |
| Hydrogen Bond | O-H | N (nitrile) | Formation of primary structural motifs (chains, layers). researchgate.net |
| Hydrogen Bond | O-H | O (hydroxyl) | Extension of hydrogen-bonding networks. researchgate.net |
| Weak Hydrogen Bond | C-H (aromatic/aliphatic) | O/N/C(π) | Stabilization of the overall 3D structure. researchgate.net |
| π-π Stacking | Benzene (B151609) Ring | Benzene Ring | Contributes to packing efficiency and stability. nih.gov |
Conformational Analysis in Crystalline and Solution States
The flexible propoxy chain in this compound allows for multiple conformations. The molecule's final conformation is a balance between intramolecular forces and the stabilizing interactions present in its environment, whether in a crystal lattice or in solution.
In the solid state, the conformation is "frozen" and can be precisely determined by SCXRD. For example, studies on phenol (B47542) oligomers show that intramolecular hydrogen bonds can dictate the conformation observed in the crystal. acs.org For this compound, it is plausible that an intramolecular hydrogen bond could form between the hydroxyl group and the ether oxygen of the propoxy chain, influencing the chain's orientation relative to the benzene ring.
In solution, the molecule is dynamic, and its preferred conformation can be investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org 2D NMR experiments (COSY, HSQC, HMBC) are particularly powerful for assigning signals and deducing the conformational preferences of molecules in solution. acs.org Studies on related systems have shown that conformations observed in the solid state can persist in solution, indicating a strong intrinsic preference for a particular geometry. acs.org
Polymorphism, Isomorphism, and Crystal Engineering Considerations
Polymorphism , the ability of a compound to exist in more than one crystal form, is a critical consideration for functional materials. Different polymorphs of the same compound can have distinct physical properties. The presence of flexible functional groups and multiple hydrogen bonding sites in this compound suggests a potential for polymorphism. The specific arrangement of molecules and the hydrogen-bonding network could vary under different crystallization conditions.
Isomorphism , where different compounds crystallize in the same form, can also be observed in series of related analogues. By systematically changing substituents on the benzonitrile framework, it is possible to produce a series of compounds with identical crystal packing, allowing for the fine-tuning of properties without altering the fundamental structure. researchgate.net
Advanced Spectroscopic Characterization Techniques for 3 2 Hydroxypropoxy Benzonitrile
Vibrational Spectroscopy: Infrared and Raman Spectroscopic Fingerprinting
Infrared (IR) spectroscopy is particularly useful for identifying key functional groups. In the spectrum of 3-(2-Hydroxypropoxy)benzonitrile, several characteristic absorption bands are observed. A prominent, broad absorption in the region of 3400 cm⁻¹ corresponds to the O-H stretching vibration of the secondary alcohol group. The sharpness and position of this peak can be influenced by hydrogen bonding.
A sharp, intense absorption band typically found around 2229 cm⁻¹ is a definitive indicator of the C≡N (nitrile) stretching vibration. researchgate.net The aromatic nature of the molecule is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. researchgate.netsphinxsai.com Furthermore, the C-O stretching vibrations from the ether and alcohol functionalities typically appear in the 1250-1000 cm⁻¹ range.
While experimental Raman data for this specific compound is not widely published, Raman spectroscopy would be expected to provide complementary information. The nitrile (C≡N) stretch is typically a strong and sharp band in Raman spectra. The symmetric "breathing" modes of the benzene (B151609) ring would also be expected to be prominent.
Table 1: Key Infrared (IR) Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3400 | Broad, Strong | O-H Stretch (Alcohol) |
| >3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch |
| ~2229 | Sharp, Strong | C≡N Stretch (Nitrile) |
| ~1600-1450 | Medium-Strong | Aromatic C=C Stretch |
| ~1250-1000 | Strong | C-O Stretch (Ether & Alcohol) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, a detailed molecular map can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons, the protons of the hydroxypropoxy side chain, and the hydroxyl proton. The aromatic protons typically appear in the downfield region (δ 7.0-7.5 ppm), with their splitting patterns (multiplicities) revealing the meta-substitution pattern on the benzene ring. The protons on the side chain (CH₂, CH, and CH₃) would resonate further upfield. The CH and CH₂ groups adjacent to oxygen atoms would be deshielded relative to the terminal methyl group. The hydroxyl proton often appears as a broad singlet, and its chemical shift can vary depending on solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is characteristically found downfield, around δ 119 ppm. The aromatic carbons show signals in the δ 115-160 ppm range, with the carbon attached to the ether oxygen (C-O) being the most downfield among them. The carbons of the hydroxypropoxy side chain would appear in the upfield region of the spectrum (typically δ 20-70 ppm).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| ¹H NMR | Assignment | Predicted δ (ppm) | Multiplicity |
| Aromatic | Ar-H | 7.0 - 7.5 | Multiplet |
| Methylene | O-CH₂-CH | ~4.0 | Multiplet |
| Methine | CH-OH | ~4.1 | Multiplet |
| Methyl | CH-CH₃ | ~1.2 | Doublet |
| Hydroxyl | -OH | Variable | Broad Singlet |
| ¹³C NMR | Assignment | Predicted δ (ppm) | |
| Aromatic | Ar-C-O | ~158 | |
| Aromatic | Ar-CH | 115 - 130 | |
| Aromatic | Ar-C-CN | ~113 | |
| Nitrile | -C≡N | ~119 | |
| Methine | -CH(OH)- | ~68 | |
| Methylene | -OCH₂- | ~70 | |
| Methyl | -CH₃ | ~22 |
Electronic Spectroscopy: Ultraviolet-Visible Absorption and Emission Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a ground state to a higher energy state. Conjugated systems, such as the benzonitrile (B105546) moiety, are primary chromophores that give rise to characteristic absorption bands.
For this compound, the UV spectrum is expected to be dominated by the transitions of the substituted benzene ring. Typically, aromatic systems exhibit two main absorption bands: a strong band around 200-230 nm (the E-band) and a weaker, more structured band at longer wavelengths, around 260-290 nm (the B-band), arising from π → π* transitions. nist.gov The presence of substituents on the benzene ring, such as the nitrile and alkoxy groups, can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these bands. The specific λmax (wavelength of maximum absorbance) values are sensitive to the solvent used. Information on the emission (fluorescence) properties of this compound is not commonly available in the literature.
Table 3: Typical UV Absorption Data for Substituted Benzonitriles
| Transition | Typical λmax Range (nm) | Solvent |
| π → π* (E-band) | 220 - 240 | Ethanol/Methanol |
| π → π* (B-band) | 270 - 290 | Ethanol/Methanol |
Mass Spectrometry for Fragmentation Pathways and Isomeric Differentiation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, yields valuable structural information.
In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight. The fragmentation of the molecular ion is driven by the structure's weakest bonds and the formation of stable fragments. libretexts.org
Key fragmentation pathways for this molecule would likely include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen of the alcohol, leading to the loss of a methyl radical (•CH₃) or a larger fragment.
Ether Bond Cleavage: Scission of the aryl-O or the O-alkyl bond of the ether linkage is a common pathway. Cleavage of the CH₂-O(Aryl) bond could lead to a resonance-stabilized phenoxy radical or cation.
Loss of the Side Chain: A significant fragmentation pathway would be the cleavage of the bond between the aromatic ring and the ether oxygen, resulting in a fragment corresponding to the hydroxypropoxy group and a benzonitrile radical cation (or vice versa). nih.govrsc.org
Loss of Water: Dehydration involving the hydroxyl group is a common fragmentation for alcohols, leading to a peak at M-18. libretexts.org
By carefully analyzing the m/z values of the resulting fragment ions, the connectivity of the molecule can be confirmed and differentiated from its isomers.
Table 4: Plausible Mass Spectrometry Fragments for this compound (MW=177.20)
| m/z Value | Possible Fragment Ion/Loss | Fragmentation Pathway |
| 177 | [C₁₀H₁₁NO₂]⁺ | Molecular Ion (M⁺) |
| 162 | [M - CH₃]⁺ | Loss of a methyl group from the side chain |
| 119 | [C₇H₅NO]⁺ | Cleavage of the ether side chain |
| 102 | [C₇H₄N]⁺ | Loss of H from cyanophenol fragment |
| 77 | [C₆H₅]⁺ | Phenyl cation from further fragmentation |
| 59 | [C₃H₇O]⁺ | Hydroxypropyl cation |
Computational and Theoretical Chemistry of 3 2 Hydroxypropoxy Benzonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, molecular geometry, and the energetic landscape of chemical reactions, which are crucial for understanding the reactivity of 3-(2-Hydroxypropoxy)benzonitrile.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like this compound.
Geometry Optimization: The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For this compound, DFT calculations, for instance using the B3LYP functional with a 6-311+G(2df, 2p) basis set, can be employed to find the equilibrium geometry by minimizing the total energy of the molecule. This process yields precise information on bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is scarce, studies on similar molecules like 4-methyl-3-nitrobenzonitrile (B17182) and 2-formyl benzonitrile (B105546) have shown that optimized structural parameters obtained through DFT can accurately reproduce experimental values. derpharmachemica.com
Vibrational Frequencies: Once the geometry is optimized, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms and are experimentally observable in Infrared (IR) and Raman spectroscopy. Theoretical calculation of these frequencies aids in the assignment of experimental spectral bands. For benzonitrile derivatives, DFT has been shown to provide vibrational spectra that are in excellent agreement with experimental data. derpharmachemica.com For this compound, characteristic vibrational modes would include the C≡N stretch of the nitrile group, O-H stretch of the hydroxyl group, C-O-C stretches of the ether linkage, and various aromatic C-H and C-C vibrations.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C-H stretch (aromatic) | 3050 - 3150 |
| C=O stretch (formyl) | ~1700 |
| C≡N stretch | ~2230 |
| C-C stretch (aromatic) | 1400 - 1600 |
| O-H bend | ~1350 |
| C-H bend (aromatic) | 1000 - 1300 |
Note: This table is illustrative and based on data for analogous compounds. Specific values for this compound would require dedicated calculations.
Ab Initio Methods for Energetic Profiles and Reaction Mechanisms
Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results for reaction energies and barrier heights.
Energetic Profiles: For a potential reaction involving this compound, such as nucleophilic attack at the nitrile carbon or electrophilic substitution on the benzene (B151609) ring, ab initio methods can be used to compute the energetic profile. This involves calculating the energies of reactants, transition states, intermediates, and products. For instance, studies on the 1,3-dipolar cycloaddition of benzonitrile oxide have utilized ab initio calculations to determine the Gibbs free energies and enthalpies of reaction, providing insights into the thermodynamic stability of the products. researchgate.net
Conformational Landscape Analysis and Potential Energy Surfaces
The flexibility of the 2-hydroxypropoxy side chain in this compound means that the molecule can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.
A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By scanning the PES, typically by systematically varying key dihedral angles, the various low-energy conformations (local minima) and the transition states connecting them can be identified. For this compound, the key dihedral angles would be around the C-O and C-C bonds of the side chain. The relative energies of the different conformers can then be used to determine their populations at a given temperature.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations typically model molecules in the gas phase at 0 K, Molecular Dynamics (MD) simulations can provide insights into the behavior of molecules at finite temperatures and in the presence of a solvent.
MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of their dynamic evolution over time. For this compound, MD simulations could be used to:
Study conformational dynamics: Observe the transitions between different conformations of the flexible side chain in real-time.
Analyze solvent effects: Understand how solvent molecules, such as water or ethanol, arrange around the solute and how this solvation shell affects the solute's conformation and properties. Studies on liquid benzonitrile have shown that it can form hydrogen bonds and exhibit specific molecular stacking, which can be investigated through MD. chemrxiv.org
Predict macroscopic properties: MD simulations can be used to predict properties like diffusion coefficients and viscosity.
| Property | Simulated Value |
| Density at 298 K | ~1.00 g/cm³ |
| Self-diffusion coefficient at 298 K | ~1.5 x 10⁻⁵ cm²/s |
Note: This data is for pure benzonitrile and serves as an example of the types of properties that can be calculated for this compound in a chosen solvent.
Topological Analysis of Electron Density and Intermolecular Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution in a molecule, which is obtained from quantum chemical calculations. QTAIM allows for a rigorous definition of atoms in molecules and the characterization of chemical bonds and other interactions.
By analyzing the topology of the electron density, one can identify critical points (BCPs) between atoms. The properties of the electron density at these BCPs, such as its value (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature of the interaction. For this compound, QTAIM could be used to:
Characterize the covalent bonds within the molecule.
Investigate intramolecular hydrogen bonds, for example, between the hydroxyl group and the ether oxygen or the nitrile nitrogen.
Analyze intermolecular interactions in dimers or larger clusters, providing insights into the forces that govern the condensed-phase structure.
Prediction of Spectroscopic Properties from First Principles
Computational methods can be used to predict various spectroscopic properties, which can be invaluable for the identification and characterization of new compounds.
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. For this compound, this would involve calculating the magnetic shielding tensors for each nucleus in its optimized geometry. These predicted spectra can then be compared with experimental data to confirm the structure of the molecule. Online tools and databases can also provide predictions based on large datasets of known compounds. nmrdb.org
IR and Raman Spectroscopy: As mentioned in section 6.1.1, the vibrational frequencies and intensities calculated using DFT can be used to generate theoretical IR and Raman spectra. This is particularly useful for assigning complex experimental spectra and for understanding the vibrational characteristics of different functional groups within the molecule. The NIST Chemistry WebBook provides experimental IR spectra for benzonitrile and its simpler derivatives, which can serve as a basis for comparison. nist.gov
Applications of 3 2 Hydroxypropoxy Benzonitrile As a Synthetic Building Block and Pharmacophore Scaffold
Role as an Intermediate in the Synthesis of Complex Organic Molecules
The primary utility of 3-(2-Hydroxypropoxy)benzonitrile in synthetic chemistry stems from its role as a versatile intermediate. The presence of both a nitrile (-C≡N) and a hydroxyl (-OH) group allows for selective and sequential chemical transformations, providing a pathway to a diverse array of more complex molecular architectures.
The nitrile group is a valuable functional group that can undergo several key reactions. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (3-(2-hydroxypropoxy)benzoic acid) or an amide (3-(2-hydroxypropoxy)benzamide). Alternatively, it can be reduced to a primary amine (3-(2-hydroxypropoxy)benzylamine), which serves as a key precursor for the synthesis of various nitrogen-containing compounds.
Simultaneously, the secondary hydroxyl group on the propoxy chain can be targeted. It can undergo esterification with carboxylic acids or acylation with acid chlorides to form corresponding esters. Oxidation of this secondary alcohol would yield a ketone (3-(2-oxopropoxy)benzonitrile), introducing another point of functionality. The ether linkage, while generally stable, provides specific stereochemical and conformational properties to the molecule. This dual reactivity makes this compound an attractive starting material for building molecules with multiple functional domains. uni.lu
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Reagents/Conditions | Resulting Functional Group |
|---|---|---|---|
| Nitrile (-C≡N) | Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |
| Nitrile (-C≡N) | Partial Hydrolysis | H₂O₂, base | Amide (-CONH₂) |
| Nitrile (-C≡N) | Reduction | LiAlH₄ or H₂, catalyst | Primary Amine (-CH₂NH₂) |
| Hydroxyl (-OH) | Esterification | R-COOH, acid catalyst | Ester (-O-C(=O)R) |
| Hydroxyl (-OH) | Oxidation | PCC, DMP, etc. | Ketone (>C=O) |
Integration into Bioactive Scaffolds and Chemical Probes
The benzonitrile (B105546) moiety is a recognized pharmacophore present in numerous biologically active compounds and approved pharmaceuticals. Its ability to act as a hydrogen bond acceptor and its metabolic stability make it a desirable feature in drug design. For instance, the benzonitrile structure is a core component of non-steroidal aromatase inhibitors used in cancer therapy.
The this compound scaffold can be integrated into drug discovery programs in several ways:
Core Structure: It can serve as the fundamental framework for building new potential therapeutic agents. The nitrile group can interact with biological targets, while the hydroxypropoxy side chain can be modified to optimize binding affinity, selectivity, and pharmacokinetic properties like solubility and metabolic stability.
Chemical Probes: The functional handles of the molecule allow for the attachment of reporter groups, such as fluorophores or biotin (B1667282) tags. This would convert the parent molecule into a chemical probe, a valuable tool for studying the biological function and localization of specific enzymes or receptors.
Fragment-Based Drug Discovery: As a relatively small molecule, it can be used in fragment-based screening to identify initial, low-affinity binders to a biological target, which can then be elaborated into more potent leads. The hydroxypropoxy group provides a ready vector for growing the fragment.
While direct integration of this compound into known drugs is not widely documented, its constituent parts are of high interest. The combination of a benzonitrile pharmacophore with a flexible, hydrogen-bonding side chain represents a strategic design for interacting with protein binding sites.
Derivatization for Specialized Material Science Applications
The functional groups on this compound also lend themselves to applications in material science, particularly in the synthesis of specialized polymers. uni.lu The hydroxyl group is the key reactive site for polymerization.
Monomer for Condensation Polymers: It can act as a monomer or co-monomer in condensation polymerization reactions. For example, reaction with diacids or diacyl chlorides could produce polyesters, while reaction with diisocyanates would yield polyurethanes. The incorporation of the benzonitrile moiety into the polymer backbone or as a pendant group could impart specific properties to the final material.
Property Modification: The polar nitrile and hydroxyl groups can enhance properties such as adhesion, thermal stability, and solubility in polar solvents. In polymer films or coatings, these groups could improve surface energy and compatibility with other materials. The aromatic ring contributes to rigidity and thermal resistance.
Thermoresponsive polymers, which change their properties in response to temperature, are a significant area of materials research. mdpi.com The hydroxypropoxy group, when incorporated into certain polymer structures, could influence the lower critical solution temperature (LCST), a key parameter for these "smart" materials.
Table 2: Potential Polymer Applications of this compound
| Polymer Type | Co-monomer | Potential Properties |
|---|---|---|
| Polyesters | Di-carboxylic acids (e.g., adipic acid) | Increased polarity, improved dyeability, enhanced thermal stability. |
| Polyurethanes | Diisocyanates (e.g., MDI, TDI) | Modified rigidity, improved adhesion and surface properties. |
Utility in Ligand Design for Catalysis and Coordination Chemistry
The design of organic ligands that can coordinate to metal ions is central to the development of catalysts for synthetic chemistry and the creation of novel coordination complexes. unibo.it this compound possesses two potential donor sites for metal coordination: the nitrogen atom of the nitrile group and the oxygen atom of the hydroxyl group.
This allows the molecule to potentially act as a bidentate ligand, binding to a metal center to form a stable chelate ring. The flexibility of the propoxy chain would allow it to adopt a suitable conformation for coordination. The nature of the resulting metal complex would depend on the metal ion used and the reaction conditions. researchgate.net
The benzonitrile group typically acts as a σ-donor, while the hydroxyl group can coordinate as a neutral donor or be deprotonated to form an anionic alkoxide donor, which creates a stronger bond to the metal. This versatility could be exploited in the design of catalysts for a range of organic transformations. While nitriles are often used as weakly coordinating ligands, their incorporation into a chelating framework can lead to highly stable and reactive complexes. unibo.itresearchgate.net The specific electronic and steric properties imparted by the this compound ligand could be tuned to influence the activity and selectivity of a metallic catalyst. derpharmachemica.com
Future Research Directions for 3 2 Hydroxypropoxy Benzonitrile
Development of Novel Catalytic and Flow Chemistry Synthesis Methodologies
The synthesis of 3-(2-Hydroxypropoxy)benzonitrile and its derivatives could be significantly advanced by moving beyond traditional batch processes. Future research should focus on developing more efficient, sustainable, and scalable synthetic routes.
The Williamson ether synthesis, a common method for preparing ethers, could be optimized for the synthesis of this compound. wikipedia.org This involves the reaction of a phenoxide ion with an alkyl halide. wikipedia.org However, to enhance efficiency and selectivity, novel catalytic systems could be explored. For instance, the use of a sulfated oxide of a Group IB metal (Cu, Ag, Au) on a support has been shown to be effective for the etherification of phenols. google.com Such catalysts can offer high conversion rates and selectivity for O-alkylation over C-alkylation. google.com
Flow chemistry offers a promising alternative to batch synthesis, providing advantages such as improved heat and mass transfer, enhanced safety, and the potential for automation. nih.gov The continuous-flow synthesis of ethers has been demonstrated to be a viable and efficient methodology. organic-chemistry.org Applying flow chemistry to the etherification of 3-cyanophenol (B46033) with propylene (B89431) oxide or a related propylene glycol derivative could lead to higher yields, reduced reaction times, and a more environmentally friendly process. nih.govorganic-chemistry.org The development of immobilized catalysts suitable for flow reactors would be a key aspect of this research, allowing for easy separation and reuse of the catalyst. nih.gov
| Synthetic Methodology | Potential Catalyst/System | Anticipated Advantages |
| Catalytic Etherification | Sulfated Group IB metal oxides (e.g., Cu, Ag, Au) on a support google.com | High conversion and selectivity, catalyst recyclability google.comnih.gov |
| Flow Chemistry Synthesis | Immobilized catalysts in a continuous-flow reactor nih.govorganic-chemistry.org | Improved yield and purity, reduced reaction time, enhanced safety, automation potential nih.govorganic-chemistry.org |
| Photocatalytic Synthesis | Visible-light photoredox catalysts (e.g., 4CzIPN) researchgate.net | Mild reaction conditions, use of renewable energy sources, potential for novel reaction pathways researchgate.net |
Exploration of Unconventional Reactivity and Supramolecular Assembly
The nitrile and hydroxyl functionalities of this compound offer opportunities for exploring unconventional reactivity and creating complex supramolecular structures.
The nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis to carboxylic acids or amides, reduction to amines, and participation in cycloaddition reactions. numberanalytics.comwikipedia.orglibretexts.org Future research could investigate the selective activation of the C-H bonds adjacent to the nitrile or on the aromatic ring, a field that has seen significant advancements through transition metal catalysis. youtube.com Furthermore, the development of nitrile-derived warheads with enhanced reactivity could be explored for applications in covalent inhibitor design. nih.gov
The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (nitrile and oxygen of the ether) makes this compound an excellent candidate for studies in supramolecular chemistry. nih.gov Research could focus on its ability to form self-assembled structures, such as hydrogen-bonded networks or coordination complexes with metal ions. The formation of co-crystals with other molecules could be explored to modulate its physical and chemical properties. nih.gov The study of how this molecule interacts with host molecules, such as resorcin wikipedia.orgarene capsules, could reveal interesting catalytic or recognition properties. beilstein-journals.org
| Area of Exploration | Potential Research Focus | Expected Outcomes |
| Unconventional Reactivity | Selective C-H functionalization of the aromatic ring youtube.com | Development of novel derivatives with tailored properties. |
| Unconventional Reactivity | Nitrile group transformations into novel heterocyclic systems numberanalytics.comwikipedia.org | Access to new chemical scaffolds with potential biological activity. |
| Supramolecular Assembly | Self-assembly into hydrogen-bonded networks nih.gov | Creation of new materials with defined architectures and properties. |
| Supramolecular Assembly | Co-crystallization with other organic molecules nih.gov | Modulation of physicochemical properties like solubility and stability. nih.gov |
Integration with Advanced Computational Methods for De Novo Design
Computational chemistry provides powerful tools for accelerating the discovery and optimization of new molecules. nih.govnih.govco-ac.com For this compound, computational methods can be employed for the de novo design of derivatives with specific desired properties.
Structure-based and ligand-based drug design methodologies can be utilized to predict the biological activity of novel derivatives. nih.govnih.govresearchgate.net By creating virtual libraries of compounds based on the this compound scaffold, researchers can perform high-throughput virtual screening against various biological targets. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can help in understanding the relationship between the chemical structure and biological activity, guiding the design of more potent and selective molecules. youtube.com
Computational methods can also be used to predict the physicochemical properties of new derivatives, such as solubility, lipophilicity, and metabolic stability. researchgate.net This information is crucial for optimizing the drug-like properties of potential therapeutic agents. Furthermore, molecular dynamics simulations can provide insights into the binding modes of these molecules with their biological targets, facilitating the rational design of improved binders. nih.gov
| Computational Approach | Application to this compound | Goal |
| Virtual High-Throughput Screening (vHTS) nih.gov | Screening of virtual libraries of derivatives against biological targets. | Identification of "hit" compounds for further development. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) youtube.com | Establishing correlations between molecular descriptors and biological activity. | Guiding the design of more potent and selective analogs. youtube.com |
| Molecular Dynamics (MD) Simulations nih.gov | Simulating the interaction of derivatives with target proteins. | Understanding binding modes and designing molecules with improved affinity. nih.gov |
| De Novo Design co-ac.com | Generating novel molecular structures with desired properties. | Discovery of new chemical entities with therapeutic potential. |
Discovery of New Applications in Emerging Fields of Chemical Science
The unique structural features of this compound suggest its potential for applications in diverse and emerging areas of chemical science, including medicinal chemistry and materials science.
The benzonitrile (B105546) motif is present in a number of approved pharmaceutical agents, and nitrile-containing compounds have shown a wide range of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties. nih.govnih.govgsconlinepress.com Future research could involve the synthesis and biological evaluation of a library of this compound derivatives to explore their potential as therapeutic agents. nih.govgsconlinepress.comjyoungpharm.org The presence of the hydroxypropoxy side chain could influence the pharmacokinetic properties of the molecule, potentially leading to improved drug candidates.
In the realm of materials science, functionalized benzonitriles are being investigated for their use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. researchgate.net The combination of the polar nitrile group and the flexible ether-alcohol side chain in this compound could lead to materials with interesting photophysical or liquid crystalline properties. Research could focus on the synthesis of polymers or coordination compounds incorporating this moiety to develop new functional materials. researchgate.netresearchgate.net For instance, birefringent materials, crucial for optical applications, can be engineered from organic molecules, and the structural characteristics of this compound could be a starting point for the design of new optical materials. acs.org
| Emerging Field | Potential Application of this compound Derivatives | Rationale |
| Medicinal Chemistry | Development of novel antibacterial, antifungal, or anti-inflammatory agents. nih.govgsconlinepress.com | The benzonitrile scaffold is a known pharmacophore. nih.gov |
| Materials Science | Synthesis of new polymers for optoelectronic applications. researchgate.net | Functionalized benzonitriles can exhibit useful photophysical properties. researchgate.net |
| Sensor Technology | Design of chemosensors for the detection of specific analytes. | The functional groups can interact selectively with target molecules. |
| Optical Materials | Creation of novel birefringent materials for optical devices. acs.org | The molecular structure could be engineered to control optical anisotropy. acs.org |
Q & A
Basic: What are the established synthetic routes for 3-(2-Hydroxypropoxy)benzonitrile, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound typically involves nucleophilic aromatic substitution or etherification reactions. Key steps include:
- Precursor selection : Using 3-hydroxybenzonitrile and a propylene oxide derivative as starting materials.
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and byproduct formation .
- Inert atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates .
- Catalysts : Base catalysts like K₂CO₃ facilitate deprotonation of hydroxyl groups for nucleophilic attack .
Optimization strategy : Use a Design of Experiments (DoE) approach to vary solvent, temperature, and catalyst loadings. Monitor purity via HPLC and characterize intermediates using FT-IR and H NMR .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
Structural validation requires a combination of spectroscopic and chromatographic methods:
- H and C NMR : Confirm the presence of the hydroxypropoxy chain (e.g., δ ~3.5–4.5 ppm for ether-linked protons) and benzonitrile moiety (δ ~110–120 ppm for C≡N) .
- FT-IR : Detect characteristic peaks for nitrile (~2240 cm) and hydroxyl groups (~3300 cm) .
- Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H] at m/z 192.1 for CHNO) .
- Melting point analysis : Compare experimental values (e.g., 163–165°C) with literature data to assess purity .
Data cross-check : Use computational tools (e.g., Gaussian) to simulate NMR spectra and verify assignments .
Advanced: What experimental strategies elucidate reaction mechanisms in the synthesis of this compound?
Answer:
Mechanistic studies employ:
- Kinetic profiling : Track reaction progress via in-situ FT-IR or UV-Vis spectroscopy to identify rate-determining steps .
- Isotopic labeling : Use O-labeled propylene oxide to trace oxygen incorporation into the ether linkage .
- Computational modeling : Density Functional Theory (DFT) calculations predict transition states and activation energies for nucleophilic substitution steps .
- Trapping intermediates : Quench reactions at intervals (e.g., using TLC) to isolate and characterize transient species .
Case study : A study on analogous benzonitrile derivatives revealed that steric hindrance from the hydroxypropoxy group slows down ring substitution, requiring longer reaction times .
Advanced: How should researchers address discrepancies in spectroscopic data when characterizing novel derivatives?
Answer:
Contradictions arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:
- Multi-technique validation : Cross-validate NMR data with HSQC, HMBC, and COSY to resolve ambiguous signals .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .
- Computational cross-check : Compare experimental C NMR shifts with DFT-predicted values (e.g., using B3LYP/6-31G* basis sets) .
- Solvent standardization : Use deuterated solvents consistently to avoid solvent-induced peak shifts .
Example : A study on 3-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile resolved conflicting H NMR data by isolating rotamers via column chromatography .
Advanced: What methodologies assess the interaction of this compound with biological targets?
Answer:
Pharmacological evaluation involves:
- Receptor binding assays : Radioligand displacement studies (e.g., using H-labeled ligands) quantify affinity for neurotransmitter receptors .
- Molecular docking : AutoDock Vina predicts binding poses with targets like β-adrenergic receptors, guided by crystallographic data .
- Enzyme inhibition assays : Measure IC values against kinases or phosphatases using fluorescence-based substrates .
- ADMET profiling : Assess metabolic stability (e.g., liver microsomes) and toxicity (e.g., Ames test) .
Case study : Bunitrolol hydrochloride, a structural analog, demonstrated selective β-adrenergic receptor antagonism, suggesting similar potential for this compound derivatives .
Advanced: What material science applications can be explored using this compound?
Answer:
The compound’s electronic and steric properties enable:
- Organic semiconductors : Incorporate into π-conjugated polymers for OLEDs or OFETs. Characterize charge mobility via Hall effect measurements .
- Coordination polymers : React with transition metals (e.g., Cu) to form MOFs with tunable porosity. Analyze using BET surface area measurements .
- Self-assembled monolayers (SAMs) : Anchor onto gold surfaces via nitrile-gold interactions. Study morphology via AFM or STM .
Example : A boronate ester analog exhibited enhanced thermal stability (), making it suitable for high-temperature applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
